9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one
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Overview
Description
9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one is a complex organic compound known for its unique structure and significant biological activities. It is a derivative of purine, a fundamental component of nucleic acids, and is characterized by the presence of a hydroxyl group at the 1-position and a dihydroxy oxolan ring attached to the purine base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one typically involves the condensation of a purine derivative with a sugar moiety. One common method is the reaction of guanine with a protected ribose derivative, followed by deprotection to yield the target compound. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through their metabolic pathways, which are then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one involves its interaction with nucleic acids. It can inhibit the synthesis of DNA and RNA by incorporating into the growing nucleic acid chains, leading to chain termination. This property makes it a potent antiviral and anticancer agent. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of viruses and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Guanosine: Similar in structure but lacks the hydroxyl group at the 1-position.
Adenosine: Another purine derivative with different functional groups.
Inosine: Contains a hypoxanthine base instead of the hydroxypurinone base.
Uniqueness
9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one is unique due to its specific hydroxylation pattern and its ability to interfere with nucleic acid synthesis. This makes it particularly valuable in antiviral and anticancer research, where it can be used to develop new therapeutic agents.
Properties
CAS No. |
5169-94-8 |
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Molecular Formula |
C10H12N4O6 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one |
InChI |
InChI=1S/C10H12N4O6/c15-1-4-6(16)7(17)10(20-4)13-2-11-5-8(13)12-3-14(19)9(5)18/h2-4,6-7,10,15-17,19H,1H2 |
InChI Key |
LAZOMKOHUOJFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=O)O |
Origin of Product |
United States |
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